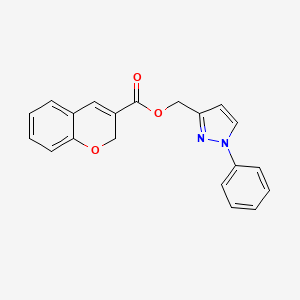
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of pyrazole and chromene Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while chromenes are recognized for their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of a pyrazole derivative with a chromene carboxylate. One common method includes the condensation of 1-phenyl-1H-pyrazole-3-carbaldehyde with 2H-chromene-3-carboxylic acid in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under solvent-free conditions has been reported to produce high yields of pyrazole derivatives . Similar approaches can be adapted for the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or chromene moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or chromene derivatives.
Aplicaciones Científicas De Investigación
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The chromene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, used in cancer therapy.
Uniqueness: (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined pyrazole and chromene structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for diverse scientific applications.
Propiedades
Fórmula molecular |
C20H16N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1-phenylpyrazol-3-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O3/c23-20(16-12-15-6-4-5-9-19(15)24-13-16)25-14-17-10-11-22(21-17)18-7-2-1-3-8-18/h1-12H,13-14H2 |
Clave InChI |
RVYYYQZQXILFCY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NN(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)









![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
